molecular formula C14H18N2OS2 B13723375 Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate CAS No. 1000572-64-4

Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate

Cat. No.: B13723375
CAS No.: 1000572-64-4
M. Wt: 294.4 g/mol
InChI Key: RCFZZSAZWIDWHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate typically involves the reaction of 2-(2,3,6-trimethylphenoxy)ethanol with cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Biological Activity

Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18N2OS2
  • Molecular Weight : 286.43 g/mol
  • CAS Number : 10191-60-3

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have demonstrated that related dithiocarbamate derivatives can inhibit cell growth in various cancer cell lines.

A notable study reported that dithiocarbamate derivatives showed cytotoxic effects against L1210 leukemia cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the induction of apoptosis through caspase activation and modulation of reactive oxygen species (ROS) levels.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It potentially inhibits enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells.
  • Antioxidant Properties : Similar compounds have shown to possess antioxidant activity, which could contribute to their protective effects against oxidative stress-induced damage in cells .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various dithiocarbamate derivatives on L1210 leukemia cells. The results indicated that certain derivatives significantly inhibited cell growth compared to controls .
  • Mechanistic Insights : Another investigation focused on understanding the molecular pathways affected by these compounds. It was found that they modulated key signaling pathways involved in cell survival and apoptosis .

Data Table

Compound NameCAS NumberMolecular FormulaAntitumor ActivityMechanism
This compound10191-60-3C14H18N2OS2Significant cytotoxicity against L1210 cellsInduction of apoptosis
Dimethyl cyanocarbonimidodithioate10191-60-3C4H6N2S2Moderate cytotoxicity in various cancer linesEnzyme inhibition

Properties

CAS No.

1000572-64-4

Molecular Formula

C14H18N2OS2

Molecular Weight

294.4 g/mol

IUPAC Name

[methylsulfanyl-[2-(2,3,6-trimethylphenoxy)ethylsulfanyl]methylidene]cyanamide

InChI

InChI=1S/C14H18N2OS2/c1-10-5-6-11(2)13(12(10)3)17-7-8-19-14(18-4)16-9-15/h5-6H,7-8H2,1-4H3

InChI Key

RCFZZSAZWIDWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCSC(=NC#N)SC)C

Origin of Product

United States

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